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Compound of Interest

Compound Name: Fluclotizolam

Cat. No.: B3026183 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Fluclotizolam is a thienotriazolodiazepine derivative that has emerged as a novel

psychoactive substance (NPS).[1] First synthesized in 1979, it was never commercially

marketed but has appeared on the illicit drug market in recent years.[1] As a positive allosteric

modulator of the γ-aminobutyric acid type A (GABA-A) receptor, Fluclotizolam exhibits

sedative, anxiolytic, and hypnotic effects. This technical guide provides a comprehensive

overview of the chemical structure, physicochemical properties, synthesis, pharmacology,

metabolism, and analytical methods for the detection of Fluclotizolam. The information

presented herein is intended to support researchers, scientists, and drug development

professionals in understanding the profile of this compound.

Chemical Identity and Physicochemical Properties
Fluclotizolam is classified as a thienotriazolodiazepine, structurally distinct from classical

benzodiazepines due to the replacement of the benzene ring with a thiophene ring.[2]

Table 1: Chemical and Physical Properties of Fluclotizolam
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Property Value Source(s)

IUPAC Name

2-chloro-4-(2-fluorophenyl)-9-

methyl-4H-thieno[3,2-f][3]

[4]triazolo[4,3-a]diazepine

CAS Number 54123-15-8

Molecular Formula C₁₅H₁₀ClFN₄S

Molecular Weight 332.78 g/mol

Appearance White to off-white powder

Melting Point 187 - 189 °C

Boiling Point (Predicted) 524.0 ± 60.0 °C

Density (Predicted) 1.57 ± 0.1 g/cm³

pKa (Predicted) 2.01 ± 0.40

Solubility

DMF: 5 mg/mLDMSO: 5

mg/mLDMSO:PBS (pH 7.2)

(1:1): 0.5 mg/mL

UV λmax 241 nm

Synthesis and Purification
The synthesis of Fluclotizolam was first described in a 1979 patent assigned to Hoffmann-La

Roche. The general synthetic strategy involves the formation of the thieno[3,2-f]triazolo[4,3-

a]diazepine ring system.

Experimental Protocol: Synthesis of Fluclotizolam
The following protocol is a general representation based on the synthesis of related

thienotriazolodiazepines, as detailed in the patent literature.

Step 1: Synthesis of the Thienodiazepinone Intermediate The synthesis typically starts from a

substituted aminothiophene, which is reacted with a 2-halobenzoyl halide to form an amide.
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This intermediate is then cyclized, often using a reagent like hexamethylenetetramine in the

presence of a strong acid, to form the thienodiazepinone core structure.

Step 2: Thionation of the Thienodiazepinone The ketone group of the thienodiazepinone is

converted to a thioketone. This is commonly achieved by reacting the thienodiazepinone with a

thionating agent such as Lawesson's reagent or phosphorus pentasulfide in a suitable solvent

like pyridine or toluene at elevated temperatures.

Step 3: Formation of the Triazole Ring The thienodiazepine-2-thione intermediate is then

reacted with a hydrazine, such as hydrazine hydrate, to form a hydrazone. This intermediate is

subsequently cyclized with a one-carbon synthon, like triethyl orthoacetate, to form the fused

triazole ring, yielding the final thienotriazolodiazepine product, Fluclotizolam.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system, such as ethanol or ethyl acetate, often with the use of activated carbon to remove

colored impurities. Further purification can be achieved using column chromatography on silica

gel.

Pharmacology
Mechanism of Action
Fluclotizolam acts as a positive allosteric modulator of the GABA-A receptor. It binds to the

benzodiazepine site on the GABA-A receptor, which is located at the interface of the α and γ

subunits. This binding enhances the effect of the endogenous neurotransmitter GABA, leading

to an increased frequency of chloride ion channel opening, resulting in hyperpolarization of the

neuron and a reduction in its excitability. This modulation of GABAergic neurotransmission is

responsible for the sedative, anxiolytic, hypnotic, and muscle relaxant effects of the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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